

# Spectroscopic Characterization of [2-(Cyclopentyloxy)-4-methylphenyl]methanamine: A Technical Guide

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## Compound of Interest

Compound Name:	[2-(Cyclopentyloxy)-4-methylphenyl]methanamine
CAS No.:	1250167-62-4
Cat. No.:	B1453739

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## Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. The journey from a promising lead compound to a viable clinical candidate is fraught with challenges, and any ambiguity in the foundational chemical structure can lead to misinterpretation of biological data, wasted resources, and ultimately, the failure of a program. It is with this understanding that we present this in-depth technical guide on the spectroscopic characterization of **[2-(Cyclopentyloxy)-4-methylphenyl]methanamine**, a molecule of interest for its potential pharmacological applications. This document is intended for researchers, scientists, and drug development professionals, providing not just data, but a framework for the rigorous application of spectroscopic techniques. While experimental data for this specific molecule is not publicly available, this guide will provide a robust, predictive analysis based on the spectroscopic data

of closely related structural analogs, coupled with established principles of spectroscopic interpretation.

## Molecular Structure and Rationale for Spectroscopic Analysis

The structure of **[2-(Cyclopentyloxy)-4-methylphenyl]methanamine** combines several key functional groups that will be interrogated through various spectroscopic methods: a substituted aromatic ring, a primary amine, an ether linkage, and a cyclopentyl group. Each of these moieties will produce characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive structural confirmation.

Figure 1: Chemical structure of **[2-(Cyclopentyloxy)-4-methylphenyl]methanamine**.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For **[2-(Cyclopentyloxy)-4-methylphenyl]methanamine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical connectivity and environmental information.

### Predicted $^1\text{H}$ NMR Spectral Data

The predicted  $^1\text{H}$  NMR spectrum will exhibit distinct signals for the aromatic, benzylic, cyclopentyloxy, and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale for Prediction
Aromatic (H-6)	~7.15	d	1H	Ortho to the electron-donating -OCH <sub>2</sub> - group and meta to the -CH <sub>2</sub> NH <sub>2</sub> group.
Aromatic (H-5)	~6.95	d	1H	Ortho to the -CH <sub>3</sub> group and meta to the -OCH <sub>2</sub> - group.
Aromatic (H-3)	~6.80	s	1H	Ortho to both the -OCH <sub>2</sub> - and -CH <sub>2</sub> NH <sub>2</sub> groups.
Cyclopentyloxy (-OCH-)	~4.80	m	1H	Deshielded by the adjacent oxygen atom.
Benzylamine (-CH <sub>2</sub> NH <sub>2</sub> )	~3.80	s	2H	Benzylic protons adjacent to an amine group.[1] [2]
Methyl (-CH <sub>3</sub> )	~2.30	s	3H	Aromatic methyl group protons.[1]
Cyclopentyloxy (-CH <sub>2</sub> -)	~1.60 - 1.90	m	8H	Methylene protons of the cyclopentyl ring.
Amine (-NH <sub>2</sub> )	~1.50 (broad)	s	2H	Chemical shift can vary with concentration and solvent.

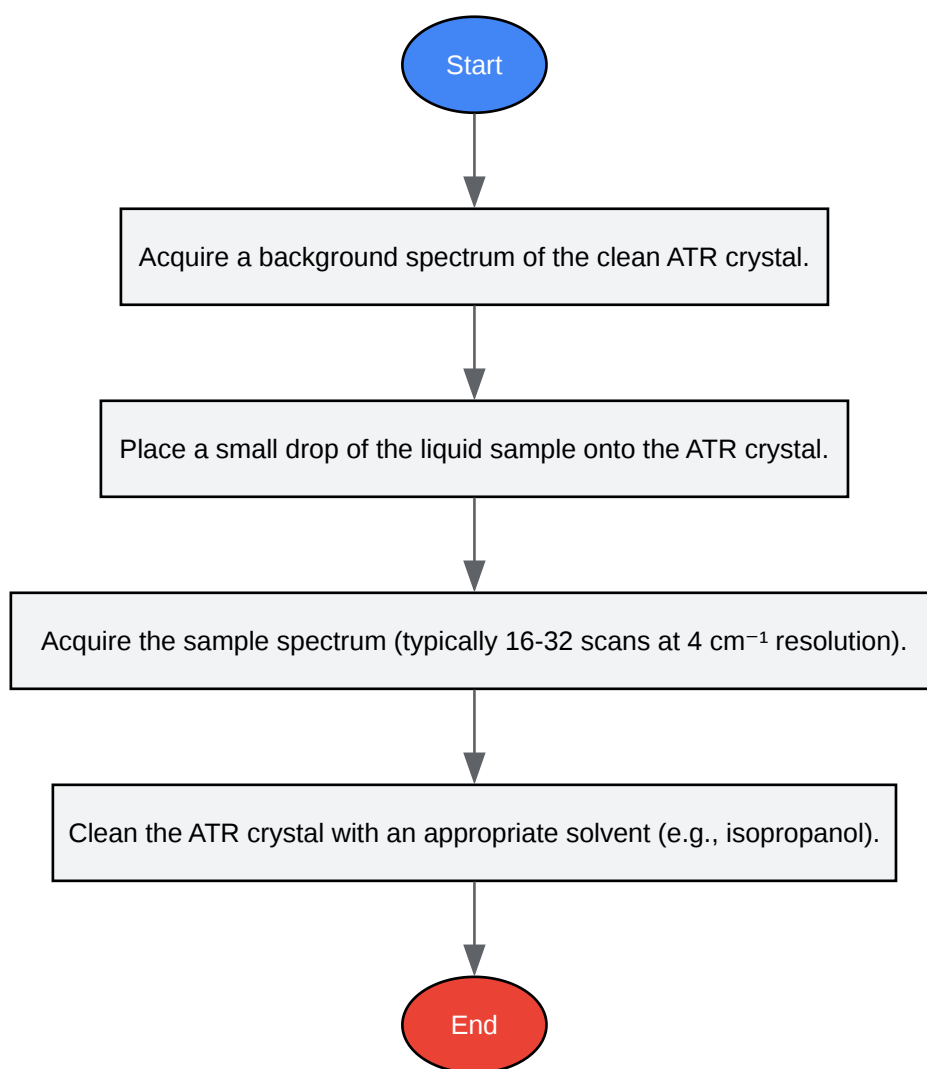
## Predicted $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Prediction
Aromatic (C-2, C-O)	~156	Attached to the electron-donating oxygen atom.
Aromatic (C-4, C-CH <sub>3</sub> )	~137	Attached to the methyl group. <a href="#">[1]</a> <a href="#">[3]</a>
Aromatic (C-1, C-CH <sub>2</sub> NH <sub>2</sub> )	~130	Attached to the benzylamine moiety.
Aromatic (C-6)	~128	Unsubstituted aromatic carbon.
Aromatic (C-5)	~116	Shielded by the ortho- and para-directing groups.
Aromatic (C-3)	~112	Shielded by the ortho- and para-directing groups.
Cyclopentyloxy (-CH-)	~80	Carbon attached to the ether oxygen.
Benzylamine (-CH <sub>2</sub> NH <sub>2</sub> )	~45	Benzylic carbon attached to the amine. <a href="#">[3]</a>
Cyclopentyloxy (-CH <sub>2</sub> -)	~33	Methylene carbons of the cyclopentyl ring.
Cyclopentyloxy (-CH <sub>2</sub> -)	~24	Methylene carbons of the cyclopentyl ring.
Methyl (-CH <sub>3</sub> )	~21	Aromatic methyl carbon. <a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.



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Figure 3: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

## Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

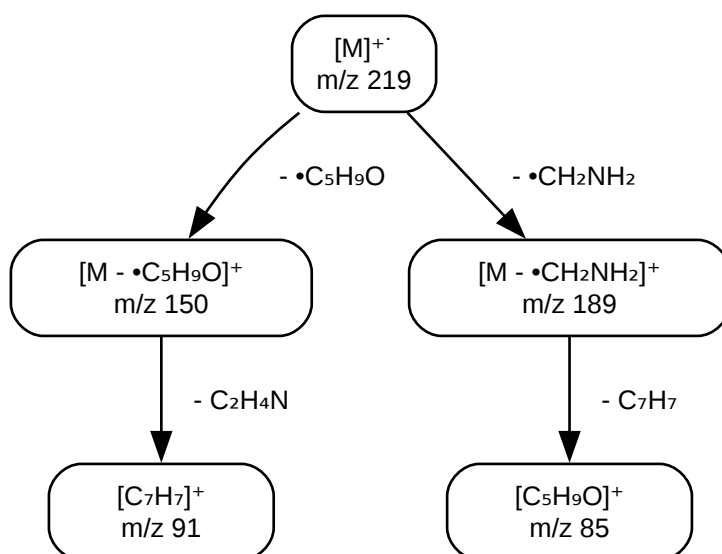
## Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, the molecule is expected to ionize and fragment in a predictable manner.

m/z	Proposed Fragment	Fragmentation Pathway
219	$[M]^+$	Molecular ion
202	$[M - NH_3]^+$	Loss of ammonia from the molecular ion.
151	$[M - C_5H_9O]^+$	Cleavage of the ether bond.
121	$[C_8H_9O]^+$	Benzyl cation with cyclopentyloxy group.
106	$[C_7H_8N]^+$	Tropylium ion from the benzylamine moiety.
91	$[C_7H_7]^+$	Tropylium ion (benzyl cation). [4]

## Fragmentation Pathway

The primary fragmentation pathways are expected to be the loss of the cyclopentyloxy radical and the loss of the aminomethyl radical.

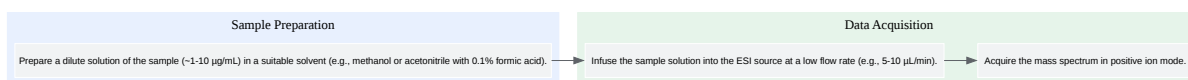


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Figure 4: Predicted major fragmentation pathways of **[2-(Cyclopentyloxy)-4-methylphenyl]methanamine** in EI-MS.

## Experimental Protocol for ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines and is less likely to cause extensive fragmentation compared to EI.



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Figure 5: General workflow for ESI-MS data acquisition.

## Conclusion: A Path to Unambiguous Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for **[2-(Cyclopentyloxy)-4-methylphenyl]methanamine**. The presented data and protocols are grounded in the fundamental principles of spectroscopy and supported by experimental data from closely related analogs. For any novel compound entering a drug discovery pipeline, it is imperative that such a comprehensive spectroscopic analysis be performed and the data meticulously interpreted. This diligence ensures the integrity of all subsequent biological and pharmacological studies, ultimately contributing to the successful development of new therapeutic agents.

## References

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## Sources

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